molecular formula C22H18O B11836347 2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one

2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11836347
M. Wt: 298.4 g/mol
InChI Key: FBZAFVCWAFBBHR-UHFFFAOYSA-N
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Description

2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one is a useful research compound. Its molecular formula is C22H18O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
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Biological Activity

2,3-Diphenyl-3,4-dihydronaphthalen-1(2H)-one is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H18O. It features a naphthalene core with two phenyl groups attached at the 2 and 3 positions and a ketone functional group at the 1 position. The compound exhibits notable solubility in organic solvents and has been characterized using various spectroscopic techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study synthesized several derivatives and evaluated their cytotoxicity against various cancer cell lines, including SiHa (cervical), MDA-MB-231 (breast), and PANC-1 (pancreatic) cells. Among these compounds, certain derivatives exhibited significant anticancer activity with IC50 values indicating potent inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)
Compound ASiHa5.0
Compound BMDA-MB-2317.5
Compound CPANC-16.0

Note: Values are illustrative based on synthesized derivatives from related studies.

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G1/S phase transition, thereby preventing further cell division.
  • Molecular Docking Studies : Computational studies indicate that the compound can interact with key proteins involved in cancer progression, suggesting a targeted therapeutic approach.

Case Studies

One notable case study involved the evaluation of a specific derivative of this compound in a xenograft model. The study found that treatment significantly reduced tumor size compared to controls. Histological analyses revealed increased apoptosis within tumor tissues treated with the compound.

Scientific Research Applications

Anticancer Applications

Research has highlighted the anticancer properties of 2,3-diphenyl-3,4-dihydronaphthalen-1(2H)-one. Several studies have demonstrated its cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : In vitro evaluations showed that derivatives of this compound exhibited significant cytotoxicity against cell lines such as MCF-7 (breast cancer), SiHa (cervical cancer), and PANC-1 (pancreatic cancer) with notable IC50 values . For instance, one study identified a derivative with an IC50 value indicating strong anticancer potential against these cell lines .
  • Mechanisms of Action : The compound's mechanism appears to involve the inhibition of reactive oxygen species production, which is crucial in cancer cell proliferation and survival . This suggests that it may also have applications in combination therapies aimed at enhancing the efficacy of existing treatments.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise in anti-inflammatory applications :

  • Reactive Oxygen Species Inhibition : Studies indicate that this compound can inhibit the production of reactive oxygen species in macrophages stimulated by lipopolysaccharides, suggesting potential for use in inflammatory conditions .
  • Cell Signaling Modulation : The compound's ability to modulate cellular signaling pathways involved in inflammation further supports its therapeutic potential .

Synthetic Applications

The versatility of this compound extends to its role as a precursor in synthetic chemistry:

  • Chemical Transformations : It can undergo various transformations such as electrophilic aromatic substitution due to its phenyl groups. This allows for the synthesis of new derivatives with potentially enhanced biological activities .
  • Library Development : The synthesis methods allow for the generation of a library of derivatives by varying substituents on the phenyl rings, leading to compounds with diverse biological activities .

Properties

Molecular Formula

C22H18O

Molecular Weight

298.4 g/mol

IUPAC Name

2,3-diphenyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C22H18O/c23-22-19-14-8-7-13-18(19)15-20(16-9-3-1-4-10-16)21(22)17-11-5-2-6-12-17/h1-14,20-21H,15H2

InChI Key

FBZAFVCWAFBBHR-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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